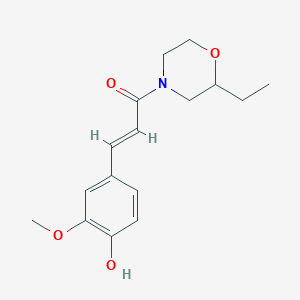
LG 50,221
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LG 50,221 is a complex organic compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is characterized by the presence of a morpholine ring substituted with an ethyl group and a cinnamoyl moiety that includes hydroxy and methoxy functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with carbonyl compounds. For LG 50,221, a common synthetic route includes the coupling of 2-ethylmorpholine with 4-hydroxy-3-methoxycinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of morpholine derivatives often involves large-scale reactions using continuous flow reactors. The use of catalysts such as palladium or copper can enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
LG 50,221 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cinnamoyl double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated morpholine derivative.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
LG 50,221 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of LG 50,221 involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity towards target molecules. The cinnamoyl moiety can interact with hydrophobic pockets in proteins, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler derivative without the cinnamoyl moiety.
4-(2-Hydroxyethyl)morpholine: Contains a hydroxyethyl group instead of the cinnamoyl moiety.
2-Morpholinoethanol: A derivative with an ethanol group attached to the morpholine ring.
Uniqueness
LG 50,221 is unique due to the presence of the cinnamoyl moiety, which imparts distinct chemical and biological properties. The combination of hydroxy and methoxy groups enhances its reactivity and potential for various applications in research and industry .
Propriétés
Numéro CAS |
16562-70-2 |
|---|---|
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
(E)-1-(2-ethylmorpholin-4-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO4/c1-3-13-11-17(8-9-21-13)16(19)7-5-12-4-6-14(18)15(10-12)20-2/h4-7,10,13,18H,3,8-9,11H2,1-2H3/b7-5+ |
Clé InChI |
KXYLSMLCIXWDPY-FNORWQNLSA-N |
SMILES |
CCC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)O)OC |
SMILES isomérique |
CCC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C=C2)O)OC |
SMILES canonique |
CCC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)O)OC |
Synonymes |
2-Ethyl-4-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]morpholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















